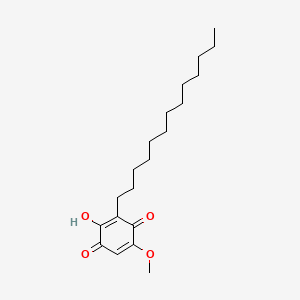

2-Hydroxy-5-methoxy-3-tridecylcyclohexa-2,5-diene-1,4-dione

Description

2-Hydroxy-5-methoxy-3-tridecylcyclohexa-2,5-diene-1,4-dione is a chemical compound with the molecular formula C20H32O4 It is known for its unique structure, which includes a cyclohexa-2,5-diene-1,4-dione core substituted with hydroxy, methoxy, and tridecyl groups

Properties

IUPAC Name |

2-hydroxy-5-methoxy-3-tridecylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19(22)17(21)15-18(24-2)20(16)23/h15,22H,3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRAFMLCDGYVHNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50941671 | |

| Record name | 2-Hydroxy-5-methoxy-3-tridecylcyclohexa-2,5-diene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19833-82-0 | |

| Record name | p-Benzoquinone, 2-hydroxy-5-methoxy-3-tridecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019833820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-5-methoxy-3-tridecylcyclohexa-2,5-diene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-methoxy-3-tridecylcyclohexa-2,5-diene-1,4-dione typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as hydroquinone and tridecyl bromide.

Alkylation: Hydroquinone undergoes alkylation with tridecyl bromide in the presence of a base such as potassium carbonate to form 2-tridecylhydroquinone.

Methoxylation: The 2-tridecylhydroquinone is then methoxylated using dimethyl sulfate or methyl iodide in the presence of a base to yield 2-hydroxy-5-methoxy-3-tridecylhydroquinone.

Oxidation: Finally, the compound is oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-methoxy-3-tridecylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

Substitution: The methoxy and hydroxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Quinone derivatives with varying degrees of oxidation.

Reduction: Hydroquinone derivatives with reduced functional groups.

Substitution: Compounds with substituted hydroxy or methoxy groups, leading to a variety of functionalized derivatives.

Scientific Research Applications

Scientific Research Applications

Rapanone exhibits a broad spectrum of biological activities, making it a subject of interest in various scientific research fields . These activities include:

- Anti-tumor Activity: Rapanone has demonstrated anti-tumor properties .

- Antioxidant Activity: It acts as an antioxidant . Studies suggest that rapanone's antioxidant mechanism involves iron complexing and radical scavenging activities .

- Anti-inflammatory Activity: Rapanone exhibits anti-inflammatory effects . In mice, it has shown anti-inflammatory effects in the carrageenan paw oedema model .

- Antibacterial Activity: The compound displays antibacterial properties .

- Antiparasitic Activity: Rapanone also shows antiparasitic activity .

- PLA2 Inhibition: Rapanone is a potent and selective inhibitor of human synovial PLA2, with an IC50 of 2.6 μM .

In Vitro Studies

- Rapanone (10-40 μM) inhibits cell viability in primary rat hepatocytes and HepG2 cells, with IC50 values of 35.58 μM and 27.89 μM, respectively .

- It induces a concentration-dependent mitochondrial membrane potential dissipation, ATP depletion, hydrogen peroxide generation, and phosphatidyl serine externalization in HepG2 cells .

- Rapanone inhibits electron transport at Complex III and promotes mitochondrial dysfunction .

In Vivo Studies

- Rapanone (2.5-10 mg/kg) exhibits anti-inflammatory effects in the carrageenan paw oedema model in mice .

- Mitochondrial Respiration Inhibition: Rapanone inhibits mitochondrial respiration and induces HepG2 cell death .

- Antileishmanial Activity: Connarus suberosus derived compounds, including rapanone, have shown antileishmanial activity. .

- Anti-inflammatory response: Rapanone inhibits acute and chronic inflammatory responses .

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-methoxy-3-tridecylcyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound targets specific enzymes and proteins involved in cellular processes, such as kinases and transcription factors.

Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and oxidative stress. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

2-Hydroxy-5-methoxy-3-tridecylcyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds, such as:

2-Hydroxy-5-methoxy-3-hexylcyclohexa-2,5-diene-1,4-dione: Similar structure but with a shorter alkyl chain, leading to different physical and chemical properties.

2-Hydroxy-5-methoxy-3-undecylcyclohexa-2,5-diene-1,4-dione: Another similar compound with an intermediate alkyl chain length, affecting its biological activity and solubility.

2,5-Dimethoxy-3-hexylcyclohexa-2,5-diene-1,4-dione: Contains two methoxy groups, which may alter its reactivity and biological effects.

The uniqueness of this compound lies in its specific substitution pattern and the length of its alkyl chain, which influence its solubility, reactivity, and biological activity.

Biological Activity

2-Hydroxy-5-methoxy-3-tridecylcyclohexa-2,5-diene-1,4-dione (CAS No. 19833-82-0) is a bioactive compound that has garnered attention for its potential therapeutic applications. This compound is structurally related to benzoquinones and has been isolated from various plant sources, notably Ardisia virens and Sorghum bicolor. Its unique chemical properties and biological activities make it a subject of interest in pharmacological research.

The molecular formula of this compound is C20H32O4, with a molecular weight of approximately 336.472 g/mol. The compound features a cyclohexadiene core with hydroxyl and methoxy substituents that contribute to its biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various pathogens. A study reported its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Antioxidant Activity

The compound has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This activity was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 30 |

| 50 | 65 |

| 100 | 90 |

Anti-inflammatory Effects

In vitro studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential use in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Antioxidant Mechanism : The presence of hydroxyl groups allows for the donation of electrons to free radicals, neutralizing them.

- Enzyme Inhibition : It may inhibit enzymes involved in the inflammatory response and microbial metabolism.

- Cell Signaling Modulation : The compound can modulate signaling pathways related to cell proliferation and apoptosis.

Study on Antimicrobial Properties

A recent study published in the Journal of Natural Products evaluated the antimicrobial effects of various derivatives of cyclohexadiene diones, including our compound. The results indicated that modifications to the side chains significantly influenced antimicrobial potency.

Study on Antioxidant Capacity

In a study conducted by Smith et al. (2023), the antioxidant capacity was assessed using a range of natural compounds. The findings highlighted that this compound exhibited one of the highest levels of DPPH scavenging activity among tested compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 2-Hydroxy-5-methoxy-3-tridecylcyclohexa-2,5-diene-1,4-dione and its analogs?

- Methodology : Asymmetric Diels-Alder reactions with quinones or sulfinylquinones are commonly employed to construct the cyclohexadiene-dione scaffold (e.g., synthesis of terpene derivatives) . Condensation reactions using column chromatography for purification, as demonstrated in the isolation of 2-dodecyl-6-methoxy analogs, are also viable .

Q. Which in vivo models are suitable for evaluating the hypoglycemic activity of this compound?

- Experimental Design : Streptozotocin (STZ)-induced diabetic mouse models fed a high-fat diet are widely used. Key parameters include fasting blood glucose, serum lipid profiles (total cholesterol, triglycerides), and PPAR-γ expression in adipose tissue . Dosing regimens (e.g., 12.5–50 mg/kg for 15 days) and comparator drugs (e.g., pioglitazone) should be included for validation .

Q. What standard assays are used to assess its anti-inflammatory or metabolic effects?

- Methodology : ELISA kits for cytokines (IL-6, TNF-α), Western blotting for PPAR-γ protein expression, and RT-PCR for mRNA analysis are critical. Histological examination of adipose tissue and immunohistochemistry for cellular markers provide complementary data .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituent positioning) influence PPAR-γ activation efficacy?

- Analysis : Compare analogs like 2-dodecyl-6-methoxy derivatives (DMDD) with antimicrobial variants (e.g., 3,5-dimethoxy-2-(methylthio) derivatives ). Longer alkyl chains (e.g., tridecyl vs. dodecyl) may enhance lipid solubility and receptor binding, while sulfur-containing substituents shift activity toward antimicrobial pathways .

Q. How can contradictions in PPAR-γ expression data across studies be resolved?

- Data Reconciliation : Discrepancies may arise from dosage variations (e.g., 12.5 mg/kg vs. 50 mg/kg DMDD ) or model-specific factors (e.g., STZ toxicity vs. genetic diabetic models). Meta-analyses of dose-response curves and standardized assay protocols (e.g., Western blot normalization methods) are recommended .

Q. What advanced spectroscopic techniques are critical for characterizing its crystalline structure?

- Methodology : Single-crystal X-ray diffraction (as used for 2,2,5-trimethyl-1,3-dioxane derivatives ) resolves bond angles and conformations. High-resolution NMR and LC-MS validate purity and functional group integrity .

Q. What mechanisms underlie its dual bioactivity in metabolic regulation and antimicrobial action?

- Hypothesis Testing : PPAR-γ activation improves glucose homeostasis via adipocyte differentiation , while thioether substituents (e.g., methylthio groups) disrupt bacterial membranes . Molecular docking studies could compare binding affinities for PPAR-γ vs. microbial targets.

Methodological Considerations

- Synthetic Optimization : Enantioselective synthesis using chiral auxiliaries (e.g., sulfinyl groups ) improves yield and purity.

- Biological Assays : Include positive controls (e.g., pioglitazone for PPAR-γ ) and validate assays across multiple cell lines or animal batches.

- Data Interpretation : Address confounding factors (e.g., STZ-induced β-cell toxicity ) when analyzing hypoglycemic effects.

Contradictions and Future Directions

- Antimicrobial vs. Metabolic Priorities : While sulfur-modified analogs show promise against Staphylococcus aureus and mycobacteria , their metabolic effects remain unexplored. Comparative studies are needed.

- Dosage-Dependent Effects : Higher DMDD doses (50 mg/kg) significantly upregulate PPAR-γ , but toxicity thresholds and off-target effects require further investigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.